Structural Differentiation: 5-Methyl Substitution on the Dihydrothiazole Ring
The defining structural feature of 1334492-43-1 is the presence of a single methyl group at the 5-position of the 4,5-dihydrothiazole ring. This substituent creates a chiral center absent in the unsubstituted analog 2-(piperazin-1-yl)-4,5-dihydrothiazole, thereby introducing stereochemical and steric considerations into SAR studies. In a series of 4,5-dihydrothiazol-2-ylphenylpiperazine derivatives, varying the substitution on the dihydrothiazole ring was shown to be a key driver of 5-HT1A receptor affinity, with Ki values spanning a wide range (e.g., 412 nM for one derivative) [1][2].
| Evidence Dimension | Chemical Structure |
|---|---|
| Target Compound Data | 5-methyl-2-(piperazin-1-yl)-4,5-dihydrothiazole (C8H15N3S, MW 185.29 g/mol); contains a chiral center at the C5 position of the dihydrothiazole ring. |
| Comparator Or Baseline | 2-(piperazin-1-yl)-4,5-dihydrothiazole (C7H13N3S, MW 171.26 g/mol); achiral, unsubstituted dihydrothiazole ring. |
| Quantified Difference | Molecular weight difference: +14.03 g/mol; presence of a chiral center vs. achiral; increased steric bulk and lipophilicity. |
| Conditions | Structural comparison of chemical scaffolds. |
Why This Matters
The 5-methyl group introduces chirality and steric bulk that can critically influence ligand-receptor binding interactions, making the compound a specific tool for probing stereochemical requirements in target binding pockets.
- [1] Intagliata, S., et al. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 2023, 16(11), 1483. View Source
- [2] Franchini, S., et al. Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry Europe, 2025. View Source
